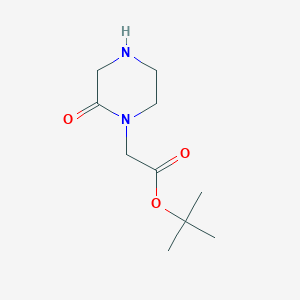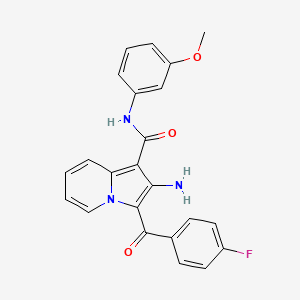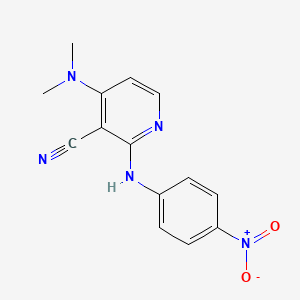
Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride is a chemical compound with the linear formula C4H7NO . It is also known by other names such as Cyclopropyl carboxamide and Carbamoylcyclopropane . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride can be represented by the linear formula C4H7NO . It has a molecular weight of 85.106 . The IUPAC Standard InChIKey for this compound is AIMMVWOEOZMVMS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride has a molecular weight of 85.1 g/mol . It is a powder that should be stored at temperatures between 10°C and 25°C, and it should be protected from light .Aplicaciones Científicas De Investigación
Direct N-cyclopropylation of Cyclic Amides and Azoles
Cyclopropanes are noted for their spatial and electronic properties, which are advantageous in medicinal chemistry due to their high metabolic stability. A novel method for the N-cyclopropylation of cyclic amides, azoles, and other nitrogen-containing compounds has been developed, employing a cyclopropylbismuth reagent. This approach is catalyzed by copper acetate and allows for the direct transfer of the cyclopropyl group onto the nitrogen atom of heterocycles, which is significant for the synthesis of nitrogenated compounds in pharmaceutical applications (Gagnon et al., 2007).
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide
A high-yield synthesis method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showcasing the compound's preparation from commercially available precursors via nucleophilic substitution and ester hydrolysis. This work underscores the efficiency of creating specific cyclopropane derivatives for potential use in medicinal chemistry (Zhou et al., 2021).
Enantioselective Synthesis of Chiral γ-Lactams
The palladium(0)-catalyzed C-H functionalization of cyclopropanes has been used to synthesize cyclopropane-fused γ-lactams in an enantioselective manner. This method provides a novel approach to creating chiral structures found in numerous drugs and development candidates, highlighting the cyclopropane moiety's significance in constructing complex, bioactive molecules (Pedroni & Cramer, 2015).
Synthesis and Bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives
Research on cyclopropanecarboxylic acid derivatives has led to the creation of compounds with notable herbicidal and fungicidal activities. This demonstrates cyclopropane derivatives' potential in agricultural applications, further diversifying their scientific utility beyond pharmaceuticals (Tian et al., 2009).
General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes
A method for preparing CF3-cyclopropanes, including those with aliphatic, aromatic, and heteroaromatic substituents, has been developed. This scalable process facilitates the creation of building blocks for medicinal chemistry, demonstrating cyclopropane's adaptability in synthesizing compounds with varied functional groups (Ahunovych et al., 2023).
Propiedades
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSAXBHHTVQZSP-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)


![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)
![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)


![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)

![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)